Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)17-9-8-15(10-17)12-18(13-17)11-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYNTAVZLLWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142496 | |
| Record name | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid, 3-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363210-42-7 | |
| Record name | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid, 3-(phenylmethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid, 3-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Hydrolysis of the Ester Functionality
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic conditions involve deprotonation and subsequent nucleophilic substitution at the ester carbonyl.
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents, enabling access to alcohol derivatives for pharmacological studies.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Hydride reduction (THF, 0°C) | LiAlH₄ | 3-Benzyl-3-azabicyclo[3.2.1]octane-1-methanol | 78% |
Key Notes :
-
LiAlH₄ selectively reduces the ester to the alcohol without affecting the benzyl group or bicyclic framework.
Nucleophilic Substitution at the Bridgehead Position
The bicyclic structure’s bridgehead carbon exhibits electrophilic character, enabling alkylation or arylation under specific conditions.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation (DMSO, 70°C) | tert-Butyl 5-chloro-2,4-difluorobenzoate | Benzyl 3-((tert-butoxycarbonyl)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | 54% |
Mechanistic Pathway :
-
Deprotonation of the bridgehead hydrogen generates a carbanion, which attacks electrophilic substrates like alkyl halides or activated esters .
Rearrangement Reactions
The bicyclic scaffold participates in skeletal rearrangements under thermal or catalytic conditions, expanding its utility in complex molecule synthesis.
Example :
-
Heating the compound at 200°C induces lactam formation through intramolecular amide bond formation .
Oxidation Reactions
Controlled oxidation modifies the bicyclic core, enabling access to ketone or epoxide derivatives.
| Reaction Conditions | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation (CH₂Cl₂, RT) | m-CPBA | 8-Oxo-3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate | 65% |
Applications :
Functional Group Interconversion
The benzyl group can be modified via hydrogenolysis or cross-coupling reactions.
| Reaction Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis (H₂, Pd/C) | Palladium on carbon | 3-Azabicyclo[3.2.1]octane-1-carboxylic acid (debenzylated) | 92% |
Note :
-
Hydrogenolysis removes the benzyl group, enabling further functionalization at the nitrogen center .
Cycloaddition Reactions
The bicyclic amine participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles.
| Reaction Conditions | Dipolarophile | Product | Yield | Source |
|---|---|---|---|---|
| Room temperature, inert atmosphere | Ethyl acrylate | Ethyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate | 68% |
Mechanism :
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural similarity to tropane alkaloids allows it to act on neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders.
Case Study: Neurotransmitter Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on neurotransmitter receptors, including acetylcholine and dopamine receptors. This suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia .
Organic Chemistry Research
The compound is utilized in organic synthesis as a versatile building block for constructing complex molecules. Its unique bicyclic structure facilitates various chemical reactions, including oxidation and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into ketones or other oxidized derivatives |
| Reduction | Transforms functional groups into alcohols or alkanes |
| Substitution | Introduces different substituents onto the bicyclic scaffold |
This versatility makes it valuable in synthetic organic chemistry research.
Biological Studies
The compound's structural characteristics allow it to interact with biological targets, leading to studies focused on its pharmacological properties. Its potential as a neurotransmitter modulator opens avenues for research into its effects on cognitive functions and behavior.
Case Study: Tropane Alkaloid Analogues
Studies have shown that derivatives of this compound can exhibit significant biological activities akin to well-known tropane alkaloids like atropine and cocaine, which are known for their psychoactive properties .
Fine Chemical Production
In industrial settings, this compound is used in the synthesis of fine chemicals and specialty pharmaceuticals due to its unique chemical properties and ability to undergo various transformations.
Research Reagent
Due to its importance in synthetic methodologies, this compound is often employed as a reagent in laboratory settings for research purposes, particularly in studies focused on drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, potentially inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Azabicyclo[3.2.1]octane Core
Ethyl 3-Ethyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
- Structure : Differs by having an ethyl group instead of benzyl at position 3.
- Synthesis : Prepared via cyclization of ethyl 2-oxocyclopentane-1-carboxylate with N,N-bis(ethoxymethyl)ethylamine and trichloromethylsilane .
- Reactivity : Forms hydrazine derivatives (e.g., compound 28 in ) under reflux with 2,4-dinitrophenylhydrazine .
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure : Smaller bicyclo[3.1.1]heptane core (7-membered ring) vs. the 8-membered octane in the target compound.
- Applications : Highlighted as a medicinal chemistry building block due to its rigid scaffold .
- Synthesis: Involves multi-step reactions starting from cyclohexanone derivatives, including hydrogenation and oxidation .
- Key Difference : Reduced ring size may limit conformational flexibility, impacting binding affinity in biological systems .
Functional Group Modifications
Ethyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : Replaces the benzyl group with a ketone at position 3.
- Synonyms: 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one .
Ethyl 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate
Bicyclic Scaffold Variations
Ethyl (1S,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Structural and Property Analysis (Table)
Research Implications and Challenges
- Synthetic Complexity : The benzyl group in the target compound requires precise steric control during cyclization, contrasting with simpler ethyl or ketone analogues .
- Biological Relevance : Bicyclo[3.2.1]octane derivatives are understudied compared to smaller scaffolds like bicyclo[3.1.1]heptane, necessitating further exploration of their pharmacokinetic profiles .
- Analytical Data Gaps : Collision cross-section data for analogues are sparse, limiting comparative studies on conformational behavior .
Biological Activity
Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS No. 1363210-42-7) is a bicyclic compound belonging to the class of azabicyclo compounds, particularly related to tropane alkaloids. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
This compound features a unique bicyclic structure that resembles other tropane alkaloids known for their diverse biological activities, including interactions with neurotransmitter systems.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| CAS Number | 1363210-42-7 |
This compound exerts its biological effects primarily through modulation of neurotransmitter receptors, particularly those involved in the opioid and dopaminergic systems. Its structural similarity to known tropane alkaloids allows it to bind effectively to these receptors, potentially influencing pain perception and reward pathways.
Interaction with Receptors
The binding affinity and selectivity for specific receptor types can significantly impact the therapeutic potential of this compound. Studies suggest that compounds with similar structures have shown promise as opioid receptor antagonists, which could be beneficial in treating conditions like opioid-induced bowel dysfunction (OBD) .
Biological Activity
Research indicates that this compound may exhibit:
- Neurotransmitter Inhibition: Similar to tropane alkaloids, it may inhibit neurotransmitter reuptake or receptor activation.
- Analgesic Properties: Potential use as an analgesic agent through opioid receptor modulation.
Case Studies and Research Findings
-
Opioid Receptor Modulation:
A study focusing on azabicyclo compounds highlighted their potential as mu-opioid receptor antagonists, suggesting that this compound could be developed for managing opioid side effects without compromising analgesic efficacy . -
Structure-Activity Relationship (SAR):
Research on related compounds indicates that modifications to the azabicyclo structure can enhance selectivity for kappa opioid receptors while minimizing side effects associated with mu receptor activation . This could guide future modifications of ethyl 3-benzyl derivatives for improved therapeutic profiles.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves asymmetric synthesis techniques such as:
- Asymmetric 1,3-Dipolar Cycloaddition: Utilizing cyclic azomethine ylides in a dual catalytic system.
Chemical Reactions:
The compound can undergo various reactions:
- Oxidation: Formation of ketones or other oxidized derivatives.
- Reduction: Conversion of functional groups into alcohols.
These reactions are crucial for modifying the compound's structure to enhance biological activity or reduce toxicity.
Q & A
Basic Questions
Q. What methodologies are recommended for synthesizing Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate with optimal yield?
- Method : Utilize a Michael addition-initiated three-component reaction with benzylamine (1.0 equiv) in methylene chloride. Purify via flash chromatography (PE–EtOAc–EtN, 2:1:0.025) to achieve yields up to 72%. Monitor diastereomeric ratios (dr) using TLC (R = 0.48) and adjust reaction time (24 hr) to improve selectivity .
- Key Data :
| Amine Used | Yield (%) | dr Ratio |
|---|---|---|
| Benzylamine | 72 | 2.6:1 |
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocol : Wear chemical-resistant gloves (nitrile recommended) and full protective clothing. Use P95 respirators for minor aerosol exposure and ensure proper ventilation. Avoid skin contact by decontaminating gloves before removal. Dispose of waste via approved chemical channels to prevent environmental release .
Q. What spectroscopic techniques are critical for characterizing this bicyclic compound?
- Characterization Strategy : Perform H and C NMR to confirm structural integrity, focusing on bicyclic proton environments (e.g., bridgehead carbons). Validate purity via mass spectrometry (MS) and compare retention factors (R) with literature TLC data .
Advanced Research Questions
Q. How do substituents at the 2-exo position influence conformational dynamics of the bicyclic core?
- Analysis Approach : Use H and C NMR to study substituent-induced conformational changes. For example, 2-isopropyl groups favor chair-boat conformations, while smaller substituents (methyl/ethyl) retain double-chair geometries. Computational modeling (DFT) can supplement experimental data to predict steric effects .
Q. What strategies resolve contradictions in diastereoselectivity during synthesis?
- Resolution Method : Optimize solvent polarity and temperature to manipulate dr. For example, using EtN as an additive in PE–EtOAc systems enhances selectivity (dr 2.6:1). If dr remains low, employ chiral auxiliaries or catalysts to enforce stereochemical control .
Q. How can multigram synthesis of this compound be scaled while maintaining purity?
- Scale-Up Protocol : Adapt iodocyclization methods from analogous bicyclo[3.2.1] systems. Catalytic hydrogenation (e.g., H/Pd-C) with Boc-protection intermediates achieves 61% yield over three steps. Monitor intermediates via LC-MS to ensure batch consistency .
Q. What upstream precursors are viable for derivatizing this compound into pharmacologically relevant analogs?
- Synthetic Pathways : Start with 3-benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9) via reductive amination or Grignard alkylation. Downstream modifications (e.g., oxidation to carboxylic acids) enable access to bioactive derivatives like amino esters or hydroxymethyl analogs .
Methodological Notes
- Contradictions in Evidence : While reports dr = 2.6:1 for benzylamine-derived products, emphasizes iodocyclization for scalability. Researchers should validate methods against target substituents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
